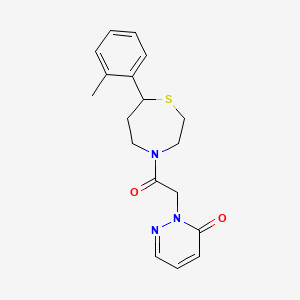

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one

Description

Properties

IUPAC Name |

2-[2-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-2-oxoethyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2S/c1-14-5-2-3-6-15(14)16-8-10-20(11-12-24-16)18(23)13-21-17(22)7-4-9-19-21/h2-7,9,16H,8,10-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUAGJZUBZUMVQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CCN(CCS2)C(=O)CN3C(=O)C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. The starting materials often include pyridazinone derivatives and thiazepane intermediates. Common synthetic routes may involve:

Formation of the Pyridazinone Core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

Introduction of the Thiazepane Ring: This step may involve the reaction of the pyridazinone core with thiazepane intermediates under specific conditions, such as the use of catalysts or specific solvents.

Functional Group Modifications: Further modifications to introduce the o-tolyl group and other functional groups may be carried out using standard organic reactions like Friedel-Crafts alkylation or acylation.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups on the pyridazinone or thiazepane rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions may vary, but typically involve controlled temperatures, specific solvents, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various alkyl or aryl groups.

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of thiazepane compounds exhibit significant anticancer properties. A study involving the synthesis of new bi-cyclic structures reported their effectiveness against various cancer cell lines. The compound's ability to inhibit specific cellular targets makes it a candidate for further development as an anticancer agent .

Enzyme Inhibition

Another application is in the inhibition of key enzymes such as factor Xa, which plays a crucial role in the coagulation cascade. Compounds similar to 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one have shown promise as anticoagulants by selectively inhibiting this enzyme .

Case Studies

- Synthesis and Testing for Anticancer Activity

- Factor Xa Inhibition

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit collagen prolyl 4-hydroxylases, which are involved in fibrosis .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural Analogues

6-(3-((E)-2,3-dihydro-2-(4-chlorophenyl)benzo[b][1,4]thiazepin-4-yl)phenylamino)-pyridazin-3(2H)-one (4g)

- Core Structure: Pyridazinone fused with a benzo[b][1,4]thiazepine ring.

- Substituents : 4-chlorophenyl group on the thiazepine ring.

- Structural Differences: The benzo-fused thiazepine in 4g increases ring rigidity compared to the non-fused 1,4-thiazepane in the target compound.

- Hypothesized Properties: Increased polarity due to the chloro substituent may reduce lipophilicity (lower logP) compared to the target compound.

Pyrido[1,2-a]pyrimidin-4-one Derivatives (Patent Compounds)

- Core Structure : Pyrido[1,2-a]pyrimidin-4-one, a bicyclic system with nitrogen atoms at positions 1 and 3.

- Substituents : Benzoxazolyl/benzothiazolyl groups and piperazine derivatives (e.g., 3S-3-methylpiperazine).

- Piperazine rings enhance solubility, while methyl groups on benzoxazole/thiazole may improve metabolic stability.

- Hypothesized Properties :

Structural and Functional Comparison Table

*Predicted values based on substituent effects; experimental data unavailable.

Biological Activity

The compound 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is a heterocyclic derivative notable for its potential pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings, including synthesis methods and case studies.

Chemical Structure and Properties

The molecular structure of the compound features a pyridazinone core linked to a thiazepane ring with an o-tolyl substituent. This unique configuration suggests potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C14H18N2O2S |

| Molecular Weight | 270.37 g/mol |

| CAS Number | 1705092-09-6 |

The biological activity of 2-(2-oxo-2-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethyl)pyridazin-3(2H)-one is primarily attributed to its interaction with specific molecular targets. Preliminary studies indicate that it may inhibit bacterial cell wall synthesis and induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell proliferation and survival .

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against various cancer cell lines:

- Cell Lines Tested :

- HEP3BPN 11 (liver cancer)

- MDA 453 (breast cancer)

- HL60 (leukemia)

The cytotoxicity was evaluated using the MTT assay, revealing significant dose-dependent effects:

| Compound | Cell Line | Cytotoxicity (%) at 100 µM |

|---|---|---|

| 4a | HEP3BPN 11 | 76.78 ± 0.7 |

| 4b | HL60 | 71.55 ± 0.88 |

| 4e | MDA 453 | 79.04 ± 0.2 |

These results indicate promising anticancer properties, warranting further investigation into the underlying mechanisms .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, potentially acting against a range of bacterial strains. The mechanism may involve interference with ribosomal function, similar to other oxazolidinones, which are known for their antibacterial effects.

Case Studies and Research Findings

- Synthesis and Evaluation : A study synthesized several derivatives of pyridazinone, including the target compound, and evaluated their biological activities. The derivatives showed varying degrees of anticancer and antimicrobial activities .

- Inhibition of Proangiogenic Cytokines : Selected derivatives were assessed for their ability to inhibit proangiogenic cytokines such as TNFα and IL6, which are critical in tumor progression. Compounds demonstrated significant inhibition at concentrations as low as 0.01 mM .

- Antioxidant Activity : The DPPH radical scavenging assay indicated that the compound has moderate antioxidant activity, suggesting potential protective effects against oxidative stress in biological systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.